molecular formula C14H19NO3 B13299084 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid

3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid

Cat. No.: B13299084
M. Wt: 249.30 g/mol
InChI Key: PNAVJXYGZLPQQY-UHFFFAOYSA-N
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Description

3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid is a benzoic acid derivative featuring a morpholine ring substituted with ethyl and methyl groups at the 5-position, attached to the benzoic acid core at the meta (3-) position. Morpholine derivatives are notable for their balanced lipophilicity and hydrogen-bonding capacity, which influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-(5-ethyl-5-methylmorpholin-2-yl)benzoic acid

InChI

InChI=1S/C14H19NO3/c1-3-14(2)9-18-12(8-15-14)10-5-4-6-11(7-10)13(16)17/h4-7,12,15H,3,8-9H2,1-2H3,(H,16,17)

InChI Key

PNAVJXYGZLPQQY-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC(=CC=C2)C(=O)O)C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and inferred properties of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid and related compounds:

Compound Name Substituent/Functional Group Position Key Properties (Inferred) Source
3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid Morpholine (5-ethyl-5-methyl) 3 Moderate solubility, hydrogen-bonding Target Compound
3-(2-Methyl-1H-imidazol-1-yl)benzoic acid Imidazole ring 3 Higher polarity, potential bioactivity
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid Tetrahydropyran ether 4 Ether linkage, para-position effects
2-Hydroxy-3-methylbenzoic acid Hydroxyl, methyl 2, 3 High acidity, low molecular weight
3-(Sulfooxy)benzoic acid Sulfate ester 3 High solubility, strong acidity
5-Chloro-3-ethyl-2-hydroxybenzoic acid Chloro, hydroxyl, ethyl 2, 3, 5 Halogen effects, antibacterial potential

Property Analysis

Solubility and Acidity
  • Morpholine Derivatives : The morpholine ring in the target compound likely confers moderate aqueous solubility due to its nitrogen and oxygen atoms, which act as hydrogen-bond acceptors. However, the ethyl and methyl groups may increase lipophilicity compared to unsubstituted morpholine analogs .
  • Sulfated and Hydroxylated Derivatives : 3-(Sulfooxy)benzoic acid () exhibits extreme water solubility due to its ionizable sulfate group, with a pKa expected to be <2. In contrast, 2-hydroxy-3-methylbenzoic acid () has a higher acidity (pKa ~2.9–3.1) than the target compound due to the ortho-hydroxyl group stabilizing the deprotonated form .
Stereoelectronic Effects
  • The meta-substitution in the target compound may delocalize electron density differently compared to para-substituted analogs like 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, influencing interactions with aromatic-binding pockets in proteins .

Biological Activity

3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and antitumor effects. The findings are supported by data tables and case studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid can be represented as follows:

C15H19N1O2\text{C}_{15}\text{H}_{19}\text{N}_{1}\text{O}_{2}

This structure indicates the presence of a benzoic acid moiety linked to a morpholine derivative, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Qualitative Screening

In vitro assessments have shown that 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid exhibits moderate antimicrobial activity against Gram-positive bacteria. The following table summarizes the observed growth inhibition zones:

Bacterial StrainInhibition Zone (mm)
Enterococcus faecium E515
Staphylococcus aureus ATCC 65389
Bacillus subtilis ATCC 66838

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Antibiofilm Activity

The compound also demonstrated antibiofilm activity, particularly against Staphylococcus aureus and Enterococcus faecium, with minimum biofilm eradication concentration (MBEC) values recorded at 125 µg/mL. This indicates its potential use in preventing biofilm-associated infections .

Anti-inflammatory Activity

The anti-inflammatory properties of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid have been investigated through various assays. Notably, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

The compound appears to modulate signaling pathways associated with inflammation, potentially impacting NF-kB and MAPK pathways. This modulation could lead to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .

Antitumor Activity

The antitumor potential of this compound has also been explored. In studies involving various cancer cell lines, it was found to inhibit cell proliferation effectively.

Case Study: Prostate Cancer Cells

In a study focused on prostate cancer cells (PC-3), treatment with 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid resulted in a significant reduction in cell viability, with an IC50 value of approximately 20 µM after 48 hours of exposure. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G1 phase .

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